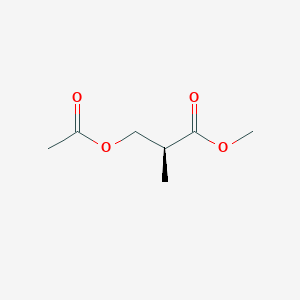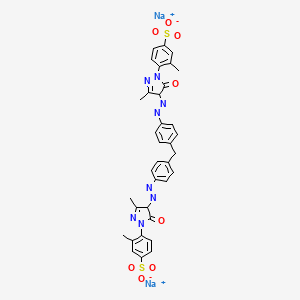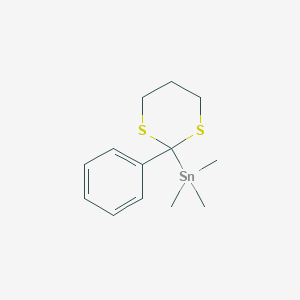
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane is an organotin compound characterized by the presence of a stannane group attached to a 1,3-dithiane ring with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane typically involves the reaction of 2-phenyl-1,3-dithiane with trimethyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the stannane compound. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: The stannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane involves its interaction with various molecular targets. The stannane group can coordinate with metal centers, influencing catalytic processes. The dithiane ring can undergo redox reactions, impacting the compound’s reactivity and stability. These interactions are crucial for its applications in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(2-phenyl-1,3-dithian-2-yl)silane: Similar structure but with a silicon atom instead of tin.
Tributyl(1,3-dithian-2-yl)stannane: Contains butyl groups instead of methyl groups attached to the tin atom.
Trimethyl(thiophen-2-yl)stannane: Features a thiophene ring instead of a dithiane ring.
Uniqueness
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane is unique due to the combination of the stannane group with the 1,3-dithiane ring, providing distinct reactivity and stability compared to its silicon and thiophene analogs. This uniqueness makes it valuable for specific applications in synthesis and catalysis.
Properties
CAS No. |
75768-54-6 |
|---|---|
Molecular Formula |
C13H20S2Sn |
Molecular Weight |
359.1 g/mol |
IUPAC Name |
trimethyl-(2-phenyl-1,3-dithian-2-yl)stannane |
InChI |
InChI=1S/C10H11S2.3CH3.Sn/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;;;/h1-3,5-6H,4,7-8H2;3*1H3; |
InChI Key |
IAOLADMKKGCQPI-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1(SCCCS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


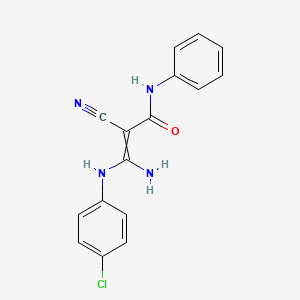
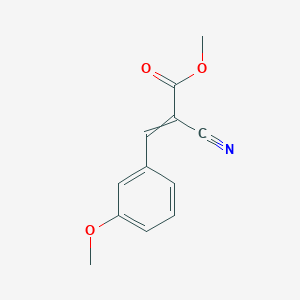
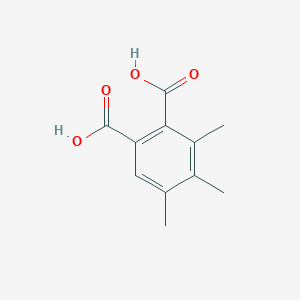
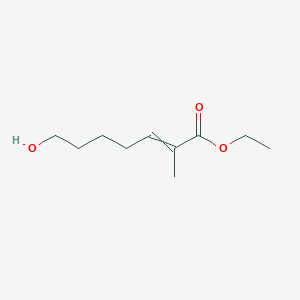
![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)

![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
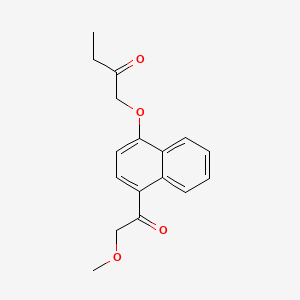
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
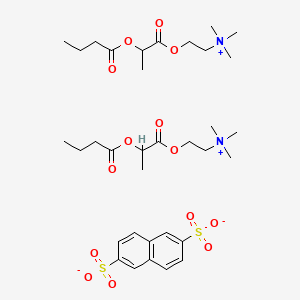
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)

